molecular formula C17H16N4O3S B2422111 N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896329-84-3

N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2422111
CAS No.: 896329-84-3
M. Wt: 356.4
InChI Key: GXUVHQGVKLELNX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-6-7-21-14(8-11)19-16(20-17(21)23)25-10-15(22)18-12-4-3-5-13(9-12)24-2/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUVHQGVKLELNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • IUPAC Name : N-(3-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl acetamide with a pyrido-triazine derivative containing a sulfanyl group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido-triazines exhibit antimicrobial properties . For example:

  • A study evaluated various triazine compounds for their activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had significant antibacterial effects compared to standard antibiotics like ampicillin .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
8-Methyl Triazine DerivativeEffectiveMildly Effective
AmpicillinHighly EffectiveHighly Effective

Anticancer Potential

Research has also highlighted the anticancer potential of compounds similar to this compound. Pyrazolo[1,5-a]pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Certain derivatives have shown to inhibit kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds targeting glucosamine-6-phosphate synthase have demonstrated potential as antimicrobial agents through molecular docking studies .

Study 1: Antimicrobial Evaluation

In a study published in Antibiotics, researchers synthesized a series of triazine derivatives and evaluated their antimicrobial properties against various strains. The compound exhibited varying degrees of effectiveness against different bacterial strains, indicating its potential as a lead compound for further development .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of related compounds. The study utilized in vitro assays to demonstrate that certain derivatives could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown promise in preclinical studies for its anticancer properties. Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study involving various derivatives of pyrido-triazines demonstrated significant cytotoxicity against multicellular spheroids, which are models for tumor growth .
    • Case Study : In a screening of a library of compounds, derivatives similar to N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibited notable anticancer activity, suggesting that modifications to the triazine ring can enhance efficacy .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activities. Its structure allows it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
    • Structure-Activity Relationship (SAR) : The presence of the sulfanyl group has been linked to enhanced antimicrobial properties, while the pyrido-triazine moiety contributes to the overall biological activity .
  • Enzyme Inhibition
    • The compound is also being investigated for its potential as an enzyme inhibitor. The unique structural features may allow it to bind effectively to various enzymes involved in disease pathways.
    • Mechanism of Action : Studies using molecular docking have suggested that the compound could inhibit specific enzymes related to inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in tumor models
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionPossible inhibition of inflammatory enzymes

Case Studies

  • Anticancer Screening :
    A recent study screened several pyrido-triazine derivatives against cancer cell lines. The results indicated that modifications to the triazine structure significantly enhanced anticancer activity, with some compounds achieving over 80% growth inhibition in specific cancer types .
  • Antimicrobial Testing :
    Another study focused on the antimicrobial properties of various derivatives of this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic conditions for preparing N-(3-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrido-triazinone precursors with thiol-containing intermediates. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for thioether bond formation due to their ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .
  • Catalysts : Triethylamine or K₂CO₃ is used to deprotonate thiol groups and facilitate nucleophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended for tracking reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :
  • Structural confirmation :
  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrido-triazine carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₁₉H₁₇N₃O₃S: theoretical vs. observed) .
  • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Q. How does the compound’s solubility impact experimental design?

  • Data :
SolventSolubility (mg/mL)Conditions
DMSO20–25Room temperature
Ethanol5–1040°C with sonication
Water<1Neutral pH
  • Application : Pre-solubilize in DMSO for in vitro assays, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :
  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .
  • Target engagement studies : Use SPR (surface plasmon resonance) to directly measure binding affinity to proposed targets (e.g., kinases or apoptosis regulators) .
  • Meta-analysis : Cross-reference structural analogs (e.g., pyrido-triazine derivatives) to identify substituents influencing activity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or PI3K. Focus on the sulfanyl-acetamide moiety’s role in hydrogen bonding .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from analogs in PubChem .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Q. How can researchers optimize stability under varying pH and temperature conditions?

  • Methodology :
  • Forced degradation studies :
  • Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 10 (NaOH) for 24h at 40°C; monitor degradation via HPLC .
  • Thermal stress : Heat to 60°C for 72h; assess crystallinity changes via PXRD .
  • Stabilizers : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodology :
  • Process optimization :
  • Flow chemistry : Use microreactors to control exothermic reactions and reduce side products .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective C–S bond formation .
  • Byproduct identification : LC-MS/MS to detect and quantify impurities; employ preparative HPLC for isolation .

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